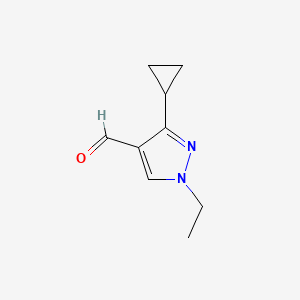
2',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Overview
Description
The compound “2’,4’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” is a chemical substance with the IUPAC name 1-(3,5-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone . It has a molecular weight of 322.4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26O5/c1-18(2)11-22-17(23-12-18)7-5-6-16(19)13-8-14(20-3)10-15(9-13)21-4/h8-10,17H,5-7,11-12H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound has a molecular weight of 322.39600 . It has a density of 1.057g/cm3 . The boiling point is 450.3ºC at 760 mmHg . Unfortunately, the melting point is not available .Scientific Research Applications
Photovoltaic Cell Applications
The compound has been used in the synthesis of oligophenylenevinylenes (OPVs), which are then tested as active materials in photovoltaic cells. These OPVs have shown conversion efficiencies in the range of 0.5-1% in blends with the soluble C(60) derivative PCBM (Jørgensen & Krebs, 2005).
Synthesis of Naphthyridines
The compound has been utilized in the regioselective metalation of Ortho-Aminopicolines to synthesize Naphthyridines, which are important intermediates in organic synthesis (Straub, 1993).
Synthesis and Structure Analysis
It has been used in the synthesis and crystal structure analysis of complex organic compounds. For example, it's involved in the formation of pyridinium ylides, which are useful in understanding the betaine nature of these compounds (Kuhn, Al-Sheikh, & Steimann, 2003).
Ligand Synthesis in Metal Complexes
The compound plays a role in the synthesis of chiral non-racemic O/N/O donor ligands, which are then used to form tricarbonylrhenium(I) halide complexes. These complexes are of interest in the study of diastereoisomer stability and dynamic processes in solution (Heard et al., 2003).
Crystal Structure Determination
This compound is also significant in the synthesis of butyrate and 1,3-dioxane derivatives, whose structures are characterized using various spectroscopic techniques and single crystal X-ray diffraction (Jebas et al., 2013).
Photochemical Reactions Study
It's involved in the study of temperature-dependent regioselectivity in photochemical reactions, specifically in the [2 + 2] photochemical additions of 1,3-dimethylthymine with benzophenone derivatives. This research provides insights into the conformational properties of the intermediary triplet 1,4-diradicals (Hei et al., 2005).
Synthesis of Pharmaceutical Compounds
In pharmaceutical research, the compound is used in the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which are evaluated for their anti-inflammatory properties. This research is crucial for the development of new anti-inflammatory drugs (Li et al., 2008).
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-18(2)11-22-17(23-12-18)7-5-6-15(19)14-9-8-13(20-3)10-16(14)21-4/h8-10,17H,5-7,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXQQPMXQZCBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=C(C=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646017 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |
CAS RN |
898756-06-4 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





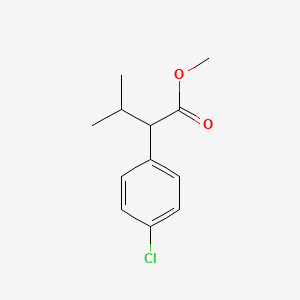


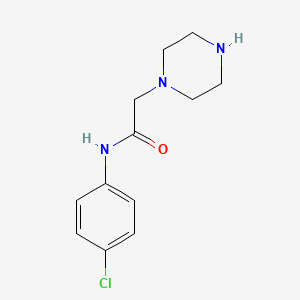
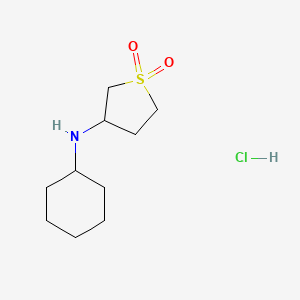
![[(1-Cyclopentylpiperidin-3-yl)methyl]amine](/img/structure/B3024983.png)
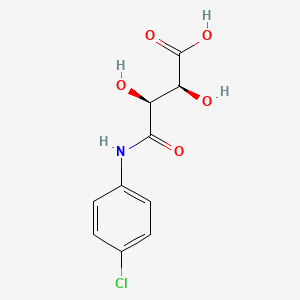
![4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B3024986.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3024987.png)
